molecular formula C30H48O2 B192323 2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol CAS No. 11031-45-1

2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol

Cat. No. B192323
CAS RN: 11031-45-1
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-INLOORNJSA-N
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Description

This compound, also known as Santalol , is a naturally occurring sesquiterpene . It has a sweet woody odor, making it useful in essential oils . It has been found to have antibacterial, anti-hyperglycemic, anti-inflammatory, and antioxidant effects .


Synthesis Analysis

The commercial product is generally a mixture of α- and β-santalol obtained by fractional distillation of sandalwood oil . Noncommercial syntheses are also known .


Molecular Structure Analysis

The molecular formula of this compound is C15H24O . Its average mass is 220.350 Da and its monoisotopic mass is 220.182709 Da .


Physical And Chemical Properties Analysis

This compound is almost colorless to slightly yellow thick liquid . Its relative density is 0.965-0.975, and its refractive index is 1.5060-1.5090 . It has a flash point above 100°C and is soluble in 4 volumes of 70% ethanol and oily fragrances .

Scientific Research Applications

Chiroptical Properties and Stereochemistry

  • Chiroptical Studies : A study by Zou Zhichen et al. (1988) explored the chiroptical properties of optically pure dimethylidenebicyclo[2.2.1]hept-2-yl derivatives, contributing to the understanding of the chiroptical properties in similar compounds.

Synthetic Transformations

  • Synthetic Applications : The work of N. F. Bondar' et al. (2001) and A. Gasanov (2003) involved synthesis and transformation of compounds related to 2-methylenebicyclo[2.2.1]heptane, providing insight into methodologies for synthesizing structurally similar compounds.

Reaction Mechanisms and Crystal Structures

  • Reaction Mechanisms and Structural Analysis : Studies such as those by M. Przybylska and D. Garratt (1981) and T. Cameron et al. (1994) provide insights into reaction mechanisms and crystal structures of compounds with bicyclo[2.2.1]heptane units, relevant to the study of 2-methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol.

Environmental and Analytical Chemistry

  • Analytical and Environmental Aspects : Research by O. V. Budarina et al. (2020) on the environmental impact of related compounds and Xuejun Huang et al. (2011) on the liquid-liquid equilibria involving similar compounds shed light on the analytical and environmental applications of such chemicals.

properties

IUPAC Name

(E)-2-methyl-5-[(1S,2S,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYKYCDSGQGTRJ-INLOORNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121647
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour.
Record name Santalol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol)
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.975
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol

CAS RN

73890-74-1, 11031-45-1
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73890-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santalol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Santalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol
Reactant of Route 2
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol
Reactant of Route 3
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol
Reactant of Route 4
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol
Reactant of Route 5
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol
Reactant of Route 6
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol

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